molecular formula C36H62O9 B10789442 Sanchinoside B2

Sanchinoside B2

Cat. No.: B10789442
M. Wt: 638.9 g/mol
InChI Key: RAQNTCRNSXYLAH-FQCRJTERSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sanchinoside B2 can be synthesized through the extraction and purification of Panax ginseng or Panax notoginseng roots. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Sanchinoside B2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various ginsenoside derivatives with potential therapeutic applications .

Scientific Research Applications

Sanchinoside B2 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the study of saponins and their derivatives.

    Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, cancer, and cardiovascular disorders.

    Industry: this compound is used in the development of nutraceuticals and functional foods.

Mechanism of Action

Sanchinoside B2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Sanchinoside B2 is unique among similar compounds due to its specific pharmacological properties. Similar compounds include:

Each of these compounds has distinct pharmacological activities, making this compound a valuable compound for various therapeutic applications.

Properties

Molecular Formula

C36H62O9

Molecular Weight

638.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26?,27+,28-,29+,30-,31+,33+,34+,35+,36-/m0/s1

InChI Key

RAQNTCRNSXYLAH-FQCRJTERSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C

Origin of Product

United States

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